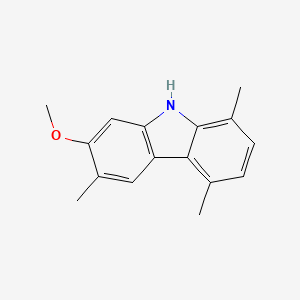

7-Methoxy-1,4,6-trimethyl-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Methoxy-1,4,6-trimethyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The compound’s structure consists of a carbazole core with methoxy and methyl substituents, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,4,6-trimethyl-9H-carbazole typically involves the cyclization of appropriate precursors. One common method is the Au-catalyzed cyclization reaction using 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde and 1-methoxypropa-1,2-diene as starting materials . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The carbazole core undergoes electrophilic substitution, particularly at the electron-rich 3- and 6-positions:

-

Nitration : Nitro groups can be introduced using HNO₃ in dichloroethane, as demonstrated for 9-ethylcarbazole derivatives .

-

Halogenation : Bromination with N-bromosuccinimide (NBS) in acetonitrile modifies the 3-position selectively .

Table 1: Functionalization Reactions of Carbazole Derivatives

Oxidation and Reductive Pathways

-

Oxidation to Quinones : Carbazole derivatives with methyl/methoxy groups undergo oxidation to carbazole-1,4-quinones using ceric ammonium nitrate (CAN) in acidic conditions .

CarbazoleCAN, H2SO4Carbazole-1,4-quinone -

Reductive Amination : Nitro groups are reduced to amines using Sn/HCl, enabling further derivatization .

Regioselective C–H Activation

Palladium-catalyzed C–H activation allows functionalization at the 5- or 7-positions of carbazoles:

-

C–H Arylation : Electron-donating substituents (e.g., methoxy) direct arylation to the 5-position, while acetyl groups favor the 7-position .

Carbazole+Aryl HalidePd(OAc)2,Ag2CO3Arylated Carbazole

Structural Confirmation and Characterization

-

NMR Data : For analogs like 1-methoxy-2,5,7-trimethyl-9H-carbazole, characteristic signals include δ 2.55–3.80 ppm (methyl groups) and δ 6.93–8.36 ppm (aromatic protons) .

-

Mass Spectrometry : Molecular ion peaks (e.g., m/z 239.31 for C₁₆H₁₇NO) confirm molecular weight .

Key Challenges and Limitations

Scientific Research Applications

Antimicrobial Activity

Carbazole derivatives, including 7-Methoxy-1,4,6-trimethyl-9H-carbazole, have demonstrated significant antimicrobial properties. Research indicates that compounds with methoxy groups exhibit strong antibacterial and antifungal activities against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated several carbazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing that this compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against E. coli, comparable to standard antibiotics like tetracycline .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 5 |

| Standard Antibiotic | Tetracycline | 5 |

| Another Derivative | S. aureus | 10 |

Antitumor Activity

The compound has shown promise in cancer research, particularly in targeting melanoma cells. It induces apoptosis through the activation of the tumor suppressor protein p53.

Case Study: Melanoma Treatment

In a study focusing on melanoma cells, this compound was found to selectively inhibit the growth of both BRAF-mutated and wild-type melanoma cells. The compound increased caspase activity, leading to enhanced apoptosis without affecting normal melanocytes .

| Treatment | Cell Type | Effect |

|---|---|---|

| This compound | Melanoma Cells | Induces Apoptosis |

| Control | Normal Melanocytes | No Significant Effect |

Organic Light Emitting Diodes (OLEDs)

In materials science, carbazole derivatives are integral to the development of OLEDs due to their excellent luminescent properties.

Case Study: OLED Performance

Research on new blue-emitting soluble compounds based on the carbazole structure indicated that this compound can be utilized in OLED devices. The synthesized compounds displayed efficient light emission and stability under operational conditions .

| Compound | Emission Color | Device Application |

|---|---|---|

| This compound | Deep Blue | OLEDs |

| Commercial Iridium Complexes | White Light | Hybrid OLEDs |

Antiviral Properties

Emerging studies suggest that carbazole derivatives may also possess antiviral properties. Certain derivatives have shown inhibition of HIV replication through various mechanisms.

Case Study: HIV Inhibition

Research indicated that specific carbazole derivatives could inhibit different stages of the HIV replication cycle. The presence of halogen substitutions significantly influenced their antiviral activity .

| Compound | Viral Target | EC50 (µM) |

|---|---|---|

| This compound | HIV | 12 |

| Halogenated Derivative | HIV | 8 |

Mechanism of Action

The mechanism of action of 7-Methoxy-1,4,6-trimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 7-Methoxy-1,4-dimethyl-9H-carbazole

- 6-Methoxy-1,4-dimethyl-9H-carbazole

- 7-Methoxy-1-methyl-9H-carbazole

Uniqueness

7-Methoxy-1,4,6-trimethyl-9H-carbazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

7-Methoxy-1,4,6-trimethyl-9H-carbazole (MTMC) is a member of the carbazole family, known for its diverse biological activities. This compound has attracted considerable attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of MTMC, highlighting its anticancer properties, antimicrobial efficacy, and other relevant biological effects.

Chemical Structure and Properties

MTMC is characterized by the presence of a methoxy group and multiple methyl groups on its carbazole ring, which contribute to its biological activity. The structure can be represented as follows:

Anticancer Activity

Research indicates that MTMC exhibits significant anticancer properties. Various studies have reported its cytotoxic effects against multiple cancer cell lines.

Case Studies

- Cytotoxicity Against Breast Cancer Cells : In a study by Ciftci et al., MTMC demonstrated potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 35.6 µg/mL . This suggests that MTMC may interfere with cell proliferation in breast cancer.

- Inhibition of Tumor Growth : Another investigation revealed that MTMC could inhibit tumor growth in human colon adenocarcinoma (HCT116) and melanoma (A375) cell lines expressing wild-type and mutant p53. The compound was noted for its ability to reactivate mutant p53, a critical factor in tumor suppression .

Antimicrobial Activity

MTMC also shows promising antimicrobial properties against various pathogens.

Efficacy Against Bacteria and Fungi

- Antibacterial Activity : According to research by Surendiran et al., MTMC exhibited strong antibacterial effects against Gram-negative bacteria such as E. coli and Pseudomonas vulgaris, with minimum inhibitory concentration (MIC) values ranging from 0.9 to 15.6 µg/mL .

- Antifungal Activity : The compound has also shown effectiveness against fungal species like Candida albicans and Aspergillus niger, demonstrating comparable activity to standard antifungal agents such as ketoconazole .

The precise mechanisms through which MTMC exerts its biological effects are still under investigation. However, it is believed that the compound may induce apoptosis in cancer cells through the activation of p53 pathways and disrupt microbial cell membranes leading to cell lysis .

Summary of Biological Activities

Properties

CAS No. |

919090-31-6 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

7-methoxy-1,4,6-trimethyl-9H-carbazole |

InChI |

InChI=1S/C16H17NO/c1-9-5-6-10(2)16-15(9)12-7-11(3)14(18-4)8-13(12)17-16/h5-8,17H,1-4H3 |

InChI Key |

MBGIPCNUKVXBRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C3=C(C=C(C(=C3)C)OC)NC2=C(C=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.